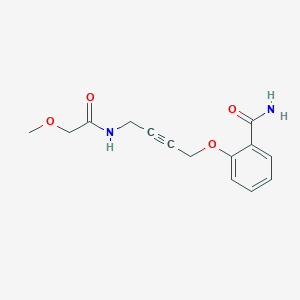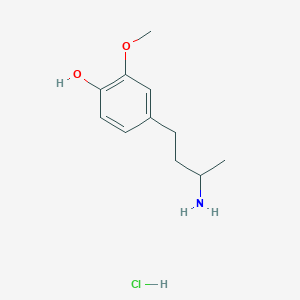
4-(2-Chloro-4-fluorobenzoyl)-1-(pyridin-3-yl)piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(2-Chloro-4-fluorobenzoyl)-1-(pyridin-3-yl)piperazin-2-one, also known as CFPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CFPP is a piperazine derivative that has been shown to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory, analgesic, and anxiolytic properties.
Scientific Research Applications
Synthesis and Structural Analysis
Several studies have focused on the synthesis and structural characterization of compounds similar to 4-(2-Chloro-4-fluorobenzoyl)-1-(pyridin-3-yl)piperazin-2-one. For example, research has led to the development of novel fluoro substituted benzo[b]pyran derivatives with potential anti-cancer activities against lung, breast, and CNS cancers at low concentrations (Hammam et al., 2005). Additionally, the synthesis of 2-[4-(4-Fluorobenzyl) piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine demonstrated potential as a dopamine D4 receptor ligand, showcasing the compound's affinity towards D4, D2, and D3 receptors (Yang Fang-wei, 2013). These studies highlight the diverse synthetic routes and structural configurations that can be achieved, providing a foundation for further exploration of similar compounds in therapeutic applications.
Biological Activities
Compounds with structures similar to 4-(2-Chloro-4-fluorobenzoyl)-1-(pyridin-3-yl)piperazin-2-one have been investigated for various biological activities. For instance, studies on conformationally constrained butyrophenones have shown affinity for dopamine and serotonin receptors, suggesting potential as antipsychotic drugs (Raviña et al., 2000). Another study on tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate revealed its structural confirmation through X-ray diffraction and identified weak antibacterial and moderate anthelmintic activity, indicating the compound's potential in antimicrobial applications (Sanjeevarayappa et al., 2015).
Antimicrobial and Antitumor Applications
The antimicrobial and antitumor potentials of derivatives have been a significant focus of research. Compounds with 4-fluorobenzoyl piperazine structures have been synthesized and tested for 5-HT2 antagonist activity and alpha 1 receptor antagonist activity, revealing potent antagonist activity which could inform the development of new therapeutic agents (Watanabe et al., 1992). Similarly, the antimicrobial activity of new pyridine derivatives has been investigated, with some compounds showing promising activity against bacterial and fungal strains (Patel & Agravat, 2007).
properties
IUPAC Name |
4-(2-chloro-4-fluorobenzoyl)-1-pyridin-3-ylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFN3O2/c17-14-8-11(18)3-4-13(14)16(23)20-6-7-21(15(22)10-20)12-2-1-5-19-9-12/h1-5,8-9H,6-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGZJCYIEHYSBFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)C2=C(C=C(C=C2)F)Cl)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloro-4-fluorobenzoyl)-1-(pyridin-3-yl)piperazin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3-Methoxyphenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2700914.png)
![6-(2-Methoxyethyl)-1-oxa-6-azaspiro[2.4]heptane](/img/structure/B2700917.png)

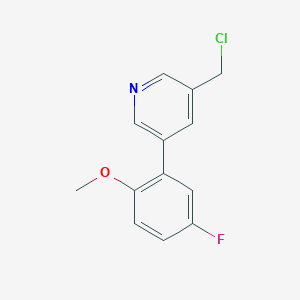
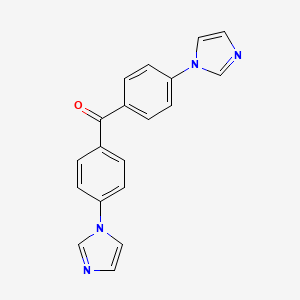
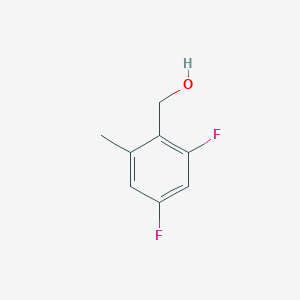

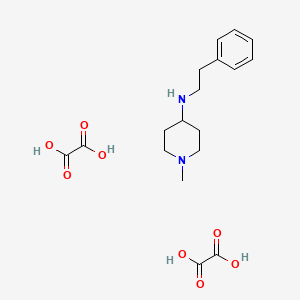
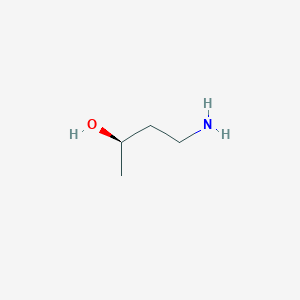
![6-butyl-3-(3-methylpiperidine-1-carbonyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2700929.png)

